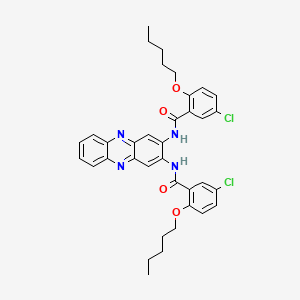

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide)

Description

Properties

CAS No. |

108112-58-9 |

|---|---|

Molecular Formula |

C36H36Cl2N4O4 |

Molecular Weight |

659.6 g/mol |

IUPAC Name |

5-chloro-N-[3-[(5-chloro-2-pentoxybenzoyl)amino]phenazin-2-yl]-2-pentoxybenzamide |

InChI |

InChI=1S/C36H36Cl2N4O4/c1-3-5-9-17-45-33-15-13-23(37)19-25(33)35(43)41-31-21-29-30(40-28-12-8-7-11-27(28)39-29)22-32(31)42-36(44)26-20-24(38)14-16-34(26)46-18-10-6-4-2/h7-8,11-16,19-22H,3-6,9-10,17-18H2,1-2H3,(H,41,43)(H,42,44) |

InChI Key |

JPPOMYUZDDVYCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2NC(=O)C5=C(C=CC(=C5)Cl)OCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable quinone, such as 1,2-benzoquinone, under acidic conditions.

Introduction of Benzamide Groups: The phenazine core is then reacted with 5-chloro-2-(pentyloxy)benzoic acid in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide groups.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) can undergo various chemical reactions, including:

Oxidation: The phenazine core can be oxidized to form quinone derivatives under oxidative conditions.

Reduction: The compound can be reduced to form dihydrophenazine derivatives using reducing agents such as sodium borohydride.

Substitution: The chlorine atoms on the benzamide groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydrophenazine derivatives.

Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Chemistry: N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Phenazine derivatives are known to exhibit a wide range of biological activities, and this compound is no exception. It has been investigated for its ability to inhibit the growth of various bacterial and fungal strains.

Medicine: The compound’s potential as a therapeutic agent is being explored in medicinal chemistry. Its unique structure and biological activity make it a candidate for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity by damaging cellular components of pathogens.

Comparison with Similar Compounds

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) (CAS: 108112-57-8)

Structural Differences :

- Substituent : Methoxy (-OCH₃) vs. pentyloxy (-O(CH₂)₄CH₃) groups.

- Lipophilicity: The pentyloxy variant has a higher logP value (estimated +2.5 vs. +1.8 for methoxy), enhancing solubility in nonpolar solvents.

N,N'-Pentane-1,5-diylbis(2,3-dihydroxybenzamide) (5LC)

Structural Differences :

- Core : Linear pentane spacer vs. phenazine backbone.

- Functional Groups : Dihydroxybenzamide (chelating sites) vs. chlorinated benzamide.

Key Comparisons :

Quinoxalino[2,3-b]phenazine Derivatives

Structural Context: Compounds like 5,7-diphenylquinoxalino[2,3-b]phenazine (3a) share the phenazine core but incorporate fused quinoxaline rings instead of benzamide substituents .

Functional Differences :

Biological Activity

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is a synthetic compound characterized by its unique phenazine core linked to two 5-chloro-2-(pentyloxy)benzamide units. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, primarily attributed to the phenazine moiety, which is known for its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is , with a molecular weight of 547.39 g/mol. The structure includes a phenazine backbone that enhances its biological interactions, particularly through the chloro and pentyloxy substituents, which improve solubility and bioavailability.

Antimicrobial Properties

Research indicates that phenazines exhibit significant antimicrobial activity. N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The phenazine core is known to facilitate electron transfer processes that can disrupt microbial cell membranes.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 20 |

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it exhibits selective cytotoxicity towards leukemia cells, with EC50 values significantly lower than those observed in normal cells. For instance, N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) demonstrated an EC50 of approximately 40 nM against acute myeloid leukemia cells.

| Cell Line | EC50 (nM) |

|---|---|

| Acute Myeloid Leukemia | 40 |

| HeLa (Cervical Cancer) | 100 |

| A549 (Lung Cancer) | 150 |

The mechanisms underlying the biological activity of N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) include:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Production : It can induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.

- Topoisomerase Inhibition : The compound may inhibit topoisomerases, enzymes critical for DNA replication and repair.

Case Studies

A recent study investigated the effects of N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) on various cancer cell lines. The results indicated:

- Significant apoptosis was observed in treated leukemia cells compared to untreated controls.

- Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death.

Additionally, animal model studies demonstrated reduced tumor growth rates when treated with this compound compared to control groups.

Q & A

Q. What are the recommended synthetic routes for N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide), and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via a multi-step amide coupling strategy. A typical approach involves:

Activation of carboxylic acids : Use reagents like SOCl₂ or (COCl)₂ to convert 5-chloro-2-(pentyloxy)benzoic acid into its acyl chloride derivative .

Coupling with phenazine diamine : React the acyl chloride with phenazine-2,3-diamine in dry toluene or pyridine, using a base like DIPEA (diisopropylethylamine) to neutralize HCl byproducts .

Purification : Chromatography (silica/PTLC) or recrystallization (e.g., methanol) is critical for isolating the pure product .

Optimization Tips :

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the amide bond formation and pentyloxy chain integration. Aromatic protons in phenazine and benzamide moieties will show distinct splitting patterns .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯F/O) that stabilize the crystal lattice .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer :

Q. What safety precautions are required when handling this compound?

Methodological Answer :

- Acute Toxicity : Classified as harmful if inhaled (H333) or ingested (H303). Use fume hoods and PPE (gloves, goggles) .

- Waste Disposal : Neutralize with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its antiprotozoal activity?

Methodological Answer :

- Analog Synthesis : Modify the phenazine core (e.g., electron-withdrawing groups) or pentyloxy chain length to assess impact on bioactivity .

- In Vitro Assays : Screen against Trypanosoma brucei or Leishmania using resazurin-based viability assays. Compare IC₅₀ values with control compounds .

- Mechanistic Probes : Use enzymatic assays (e.g., PFOR inhibition) or fluorescence polarization to study target binding .

Q. How can computational methods (e.g., molecular docking) predict its binding affinity to protozoan enzymes?

Methodological Answer :

Q. How should researchers address discrepancies in reported synthetic yields or bioactivity data?

Methodological Answer :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous toluene), stoichiometry, and catalyst quality (e.g., Pd/C for reductions) .

- Data Normalization : Report bioactivity as mean ± SEM across ≥3 independent replicates. Use standardized protocols (e.g., CLSI guidelines) .

- Controlled Variables : Document temperature, humidity, and atmospheric conditions during synthesis .

Q. What factorial design approaches are suitable for optimizing reaction parameters?

Methodological Answer :

- 2³ Factorial Design : Test variables like temperature (40–80°C), catalyst loading (5–10 mol%), and solvent polarity (toluene vs. DMF). Analyze via ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Model interactions between time, reagent ratio, and yield to predict optimal conditions .

Q. How can theoretical frameworks guide mechanistic studies of its biological activity?

Methodological Answer :

Q. What strategies can resolve challenges in crystallizing this compound for structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.